2-Amino-6-ureidohexanoic acid molecular weight and structural formula
2-Amino-6-ureidohexanoic acid molecular weight and structural formula
Structural Dynamics, Metabolic Integration, and Therapeutic Utility
Executive Summary
2-Amino-6-ureidohexanoic acid, commonly known as Citrulline , represents a critical non-proteinogenic amino acid bridging nitrogen metabolism and vascular signaling. Unlike its homolog Arginine, Citrulline possesses a unique terminal ureido group that remains neutral at physiological pH, conferring distinct pharmacokinetic advantages including evasion of hepatic first-pass metabolism. This guide provides a comprehensive technical analysis of its physicochemical identity, role as a biomarker for enterocyte mass, and utility as a precursor in nitric oxide (NO) therapeutics.
Part 1: Physicochemical Identity & Structural Analysis
The molecular architecture of Citrulline is defined by a hexanoic acid backbone substituted with an
1.1 Structural Specifications
The defining feature of 2-Amino-6-ureidohexanoic acid is the ureido moiety (
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | (2S)-2-Amino-6-ureidohexanoic acid |
| Common Name | L-Citrulline |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| Monoisotopic Mass | 175.0957 Da |
| Solubility (Water) | ~200 g/L (High hydrophilicity) |
| Isoelectric Point (pI) | 5.91 |
| pKa Values | |
| Stereochemistry | L-isomer (S-configuration) is the biologically active form |
1.2 Structural Visualization
The following diagram illustrates the connectivity and functional groups of L-Citrulline, highlighting the distinction between the alpha-amino acid core and the side-chain ureido terminus.[1]
Figure 1: Structural decomposition of 2-Amino-6-ureidohexanoic acid illustrating the functional segregation of the alpha-amino and epsilon-ureido domains.
Part 2: Biosynthetic & Metabolic Logic[2]
Citrulline operates at the intersection of two vital physiological systems: the Urea Cycle (ammonia detoxification) and the Nitric Oxide (NO) Cycle (vasodilation).
2.1 The Citrulline-NO Shunt
In endothelial cells, Citrulline is a coproduct of NO synthesis. Crucially, Citrulline can be recycled back to Arginine via the enzymes Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL).[2] This "salvage pathway" is essential for sustaining NO production when extracellular Arginine is depleted.
2.2 Enterocyte Synthesis (The "Gut-Kidney Axis")
Unlike other amino acids, the primary source of circulating Citrulline is the small intestine (enterocytes), synthesized from Glutamine. It is released into the portal vein, bypasses the liver (due to low hepatic uptake), and is converted to Arginine in the proximal tubules of the kidney. This makes plasma Citrulline a specific biomarker for functional enterocyte mass .
Figure 2: The metabolic trajectory of Citrulline, highlighting the Gut-Kidney axis for Arginine synthesis and the endothelial NO cycle.
Part 3: Analytical Methodologies (LC-MS/MS)
Quantification of 2-Amino-6-ureidohexanoic acid is critical in pharmacokinetic studies and clinical diagnostics (e.g., Short Bowel Syndrome). The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the need to distinguish it from isobaric interferences and its close structural analog, Arginine.
3.1 Experimental Protocol: Plasma Quantitation
Objective: Accurate quantification of L-Citrulline in human plasma. Internal Standard: L-Citrulline-d4 (Deuterated).
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
of plasma into a 1.5 mL Eppendorf tube. -
Add
of Methanol containing 0.1% Formic Acid and Internal Standard ( Citrulline-d4). -
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at
for 10 minutes at . -
Transfer supernatant to an autosampler vial.
-
-
Chromatographic Separation (HILIC Mode):
-
Rationale: Citrulline is highly polar; Reverse Phase (C18) provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred.
-
Column: Amide-HILIC column (
). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
-
Mass Spectrometry Detection (MRM):
-
Ionization: ESI Positive Mode (
). -
Precursor Ion:
176.1 (Citrulline). -
Product Ions:
-
159.1 (Loss of
- Quantifier). -
113.1 (Loss of
- Qualifier). - 70.1 (Ureido fragment).
-
159.1 (Loss of
-
3.2 Analytical Workflow Diagram
Figure 3: LC-MS/MS workflow for the extraction and quantification of Citrulline from biological matrices.
Part 4: Therapeutic & Pharmaceutical Applications[3][5][6][7][8]
4.1 Pharmacokinetics and Bioavailability
Citrulline is increasingly favored over Arginine in drug development for NO-related pathologies.
-
Mechanism: Oral Arginine is heavily catabolized by hepatic arginase (up to 40% first-pass effect). Citrulline is not a substrate for arginase.[3]
-
Result: Oral Citrulline administration results in higher steady-state plasma Arginine levels than Arginine administration itself.[3]
4.2 Clinical Indications
-
Urea Cycle Disorders (UCD): Used to clear ammonia in defects of OTC (Ornithine Transcarbamylase) or CPS1.
-
Cardiovascular Health: Investigated for hypertension and erectile dysfunction due to its ability to enhance endothelial NO production and reduce arterial stiffness.
-
Short Bowel Syndrome: FDA-approved orphan drug applications utilize Citrulline levels to monitor intestinal failure and adaptation.
References
-
PubChem. (2025).[4] Citrulline (Compound).[1][5][6][7][3][4][8][9] National Library of Medicine. Available at: [Link]
-
Curis, E., et al. (2005). "Citrulline and the gut." Current Opinion in Clinical Nutrition & Metabolic Care, 8(5), 553-560. [Link]
-
Kaore, S. N., et al. (2013). "Citrulline: new player in the management of cardiovascular diseases." Fundamental & Clinical Pharmacology, 27(1), 35-50. [Link]
-
Crenn, P., et al. (2000). "Plasma citrulline: A marker of enterocyte mass in villous atrophy-associated small bowel disease." Gastroenterology, 119(6), 1496-1505. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][10] [Link]
Sources
- 1. Citrullination – Blog pi [protpi.ch]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Arginine, Citrulline, and Nitric Oxide1 | Basicmedical Key [basicmedicalkey.com]
- 6. Showing Compound L-Citrulline (FDB011841) - FooDB [foodb.ca]
- 7. mdpi.com [mdpi.com]
- 8. bevital.no [bevital.no]
- 9. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]
- 10. researchgate.net [researchgate.net]
